An In-depth Technical Guide to Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid
An In-depth Technical Guide to Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, also known as Boc-L-Tpi-OH, is a conformationally constrained analog of the amino acid tryptophan. Its rigid tricyclic structure, derived from the β-carboline scaffold, makes it a valuable building block in medicinal chemistry and peptide science. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for its controlled incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on experimental protocols and technical data.
Chemical Structure and Properties
The core of this molecule is the 1,2,3,4-tetrahydronorharman ring system, which is formally a derivative of tryptophan. The L-configuration is specified at the C-3 carboxylic acid position.
Physicochemical and Identification Data
A summary of the key quantitative and identifying data for Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₀N₂O₄ | [1][2][3] |
| Molecular Weight | 316.35 g/mol | [2][3] |
| CAS Number | 66863-43-2 | [1][2][3][4] |
| Appearance | White to light cream crystalline powder | [3] |
| Melting Point | 286-291 °C | [3] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Temperature | 0-8°C | [1][3] |
| SMILES String | CC(C)(C)OC(=O)N1Cc2[nH]c3ccccc3c2C[C@H]1C(O)=O | [2] |
| InChI Key | FHEPEWKHTOVVAT-AWEZNQCLSA-N | [2] |
Spectroscopic Data Interpretation
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the indole ring, the diastereotopic protons of the tetrahydro-β-carboline ring system, the singlet for the nine protons of the Boc group, and a signal for the α-proton at the C-3 position. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically 10-12 ppm).[5]
-
¹³C NMR: The spectrum would display signals for the carbonyl carbons of the Boc and carboxylic acid groups (around 155 ppm and 170-180 ppm, respectively), aromatic carbons, and the aliphatic carbons of the tetrahydro-β-carboline ring and the Boc group.[5]
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3500 cm⁻¹), a strong C=O stretching vibration for the carboxylic acid (around 1700-1730 cm⁻¹) and the urethane of the Boc group (around 1680-1700 cm⁻¹), and N-H stretching for the indole ring.[6]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns, such as the loss of the Boc group.
Synthesis and Experimental Protocols
The synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid typically involves a two-step process: the formation of the tetrahydronorharman core via the Pictet-Spengler reaction, followed by the protection of the secondary amine with a Boc group.
General Synthesis Workflow
The logical flow for the synthesis is outlined below.
Caption: General two-step synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on established chemical principles.
Step 1: Synthesis of L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid via Pictet-Spengler Reaction
-
Dissolution: Suspend L-tryptophan in an acidic aqueous solution (e.g., dilute HCl or acetic acid).
-
Addition of Aldehyde: Add an aqueous solution of formaldehyde (or another suitable aldehyde) to the tryptophan suspension.
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: N-Boc Protection
-
Suspension: Suspend the L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid from Step 1 in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.
-
Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the carboxylic acid and the secondary amine.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Acidify the reaction mixture with a mild acid (e.g., citric acid solution) to a pH of approximately 3-4.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid as a solid.[7]
Applications in Drug Discovery and Peptide Synthesis
The unique, constrained structure of Boc-L-Tpi-OH makes it an attractive building block in the design of novel therapeutics and bioactive peptides.
Role in Drug Development
Its structural similarity to neurotransmitters suggests its potential in the development of compounds targeting the central nervous system.[1] The rigid scaffold can be used to orient pharmacophoric groups in a defined three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets.
Use in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-Tpi-OH is primarily used in Boc-chemistry-based SPPS. The workflow for incorporating this amino acid into a growing peptide chain on a solid support is depicted below.
Caption: A single cycle of Boc-SPPS for incorporating Boc-L-Tpi-OH.
Experimental Protocol: Boc-SPPS Incorporation
This protocol outlines the key steps for coupling Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid to a resin-bound peptide.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the preceding amino acid sequence already assembled. The N-terminal amino group of the peptide on the resin should be protected with a Boc group.
-
Boc Deprotection: Swell the resin in dichloromethane (DCM). Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for about 30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and isopropanol, followed by DCM again.[8][9]
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by treating the resin with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM (typically 5-10%) for several minutes. Wash the resin with DCM.[10]
-
Coupling:
-
Activation: In a separate vessel, dissolve Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (typically 2-4 equivalents relative to the resin loading) and an activating agent such as 1-hydroxybenzotriazole (HOBt) in a minimal amount of N,N-dimethylformamide (DMF). Add a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or a more efficient uronium-based reagent like HATU. Allow the activation to proceed for a few minutes.
-
Coupling to Resin: Add the activated amino acid solution to the neutralized resin. Agitate the mixture for an extended period (2-4 hours or overnight) to ensure complete coupling, as sterically hindered amino acids like this one may react more slowly.[8]
-
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. Once the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage: After the entire peptide has been assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8]
Biological Activity and Signaling Pathways
While the primary utility of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is as a synthetic building block, the core tetrahydronorharman structure is of significant biological interest. The un-protected analog, (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid, isolated from Cichorium endivia L., has been shown to induce apoptosis in human colorectal cancer cells (HCT-8).[11][12] This activity was associated with the modulation of key proteins in the apoptotic pathway, including members of the Bcl-2 and caspase families.[12]
Direct studies on the biological activity and specific signaling pathway interactions of the Boc-protected form are not extensively reported in the literature. However, its incorporation into peptides can confer unique structural properties that may lead to novel biological activities, which would be dependent on the final peptide sequence and its target.
Safety and Handling
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is classified as an irritant.[3] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale.
-
Storage: Store in a cool, dry place, typically between 0-8°C, in a tightly sealed container.[1][3]
Conclusion
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a specialized and valuable reagent for chemists and drug discovery professionals. Its rigid, tryptophan-derived core structure provides a unique conformational constraint that is highly desirable in the design of peptides and small molecule therapeutics. A thorough understanding of its properties and the protocols for its synthesis and incorporation into larger molecules is essential for leveraging its full potential in the development of novel bioactive compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc- L -1,2,3,4-tetrahydronorharman-3-carboxylic acid AldrichCPR 66863-43-2 [sigmaaldrich.com]
- 3. Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid | CAS 66863-43-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 66863-43-2 Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid AKSci V7197 [aksci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. mdpi.com [mdpi.com]
- 12. (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
